1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the thienyl and pyrazolyl substituents. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Pharmacology: Studied for its interactions with various biological targets and its potential effects on different physiological processes.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYLIMIDAZOLIUM IODIDE: A related compound with similar structural features but different functional groups.
4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE: Another compound with a similar core structure but different substituents.
Uniqueness
1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N6OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,3-dimethyl-N-[1-(1-methylpyrazol-3-yl)ethyl]-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N6OS/c1-11(14-7-8-24(3)23-14)20-19(26)13-10-15(16-6-5-9-27-16)21-18-17(13)12(2)22-25(18)4/h5-11H,1-4H3,(H,20,26) |
InChI Key |
FSBHYGDEGVUFJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC(C)C4=NN(C=C4)C)C |
Origin of Product |
United States |
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